N-Benzyloxycarbonyl-L-glutamic anhydride
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Overview
Description
N-Benzyloxycarbonyl-L-glutamic anhydride: is an organic synthetic reagent widely used in various chemical and biological applications. It is known for its role in the synthesis of polypeptides and as a gamma-glutamyl donor substrate for the spectrophotometric determination of transglutaminase activity. The compound has a molecular formula of C15H19N3O6 and a molar mass of 337.33 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyloxycarbonyl-L-glutamic anhydride can be synthesized through the ring-opening polymerization of N-carboxyanhydrides (NCAs). This process involves the use of high-vacuum and low-temperature conditions to optimize the polymerization of γ-benzyl-L-glutamate . The reaction typically requires the presence of primary amines as initiators .
Industrial Production Methods: Industrial production of this compound involves the use of benzylchloroformate and L-glutamic acid derivatives. The process includes the formation of isocyanate intermediates, which react with Grignard reagents to produce the desired anhydride .
Chemical Reactions Analysis
Types of Reactions: N-Benzyloxycarbonyl-L-glutamic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the anhydride into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxidized, reduced, and substituted compounds.
Scientific Research Applications
N-Benzyloxycarbonyl-L-glutamic anhydride has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of polypeptides and other complex organic molecules.
Biology: The compound serves as a gamma-glutamyl donor substrate for the determination of transglutaminase activity.
Medicine: It is explored for its potential neuroprotective properties and as an anti-ulcer agent.
Industry: The compound is utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl-L-glutamic anhydride involves its interaction with specific molecular targets and pathways. The compound acts as a gamma-glutamyl donor, facilitating the transfer of gamma-glutamyl groups to acceptor molecules. This process is crucial in the enzymatic synthesis of new N-terminal glycoproteins and the determination of transglutaminase activity. The molecular targets include enzymes involved in the transglutaminase pathway, which play a role in various biological processes.
Comparison with Similar Compounds
- N-Benzyloxycarbonyl-L-lysine N-carboxyanhydride
- γ-Benzyl-L-glutamate N-carboxyanhydride
- N-Benzyloxycarbonyl-L-alanine N-carboxyanhydride
- N-Benzyloxycarbonyl-L-aspartate N-carboxyanhydride
Comparison: N-Benzyloxycarbonyl-L-glutamic anhydride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in the synthesis of polypeptides and its role as a gamma-glutamyl donor . Its unique properties make it a valuable reagent in various chemical and biological applications.
Properties
CAS No. |
4124-76-9 |
---|---|
Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
benzyl N-[(3S)-2,6-dioxooxan-3-yl]carbamate |
InChI |
InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m0/s1 |
InChI Key |
YIXAMRRMFCPXNC-JTQLQIEISA-N |
SMILES |
C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
C1CC(=O)OC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Key on ui other cas no. |
4124-76-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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